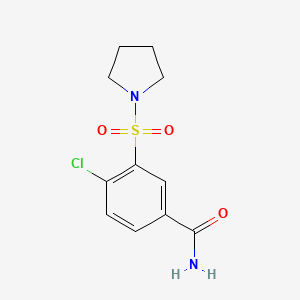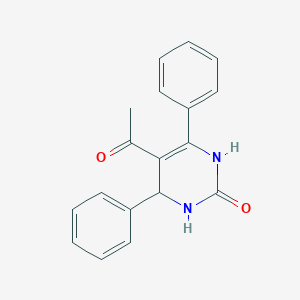
5-acetyl-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone
Übersicht
Beschreibung
5-acetyl-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone: is a heterocyclic organic compound that belongs to the pyrimidinone family. This compound is characterized by its unique structure, which includes an acetyl group, two phenyl groups, and a dihydropyrimidinone core. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction conditions often include:
Catalysts: Acidic catalysts such as hydrochloric acid or Lewis acids like zinc chloride.
Solvents: Ethanol or other polar solvents.
Temperature: Reflux conditions (around 80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Biginelli reaction, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and microwave-assisted synthesis are potential methods to enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyrimidinone core, leading to the formation of pyrimidinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the acetyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Pyrimidinone derivatives with altered electronic properties.
Reduction Products: Alcohols or amines derived from the original compound.
Substitution Products: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-acetyl-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological activities. It has shown promise as an anti-inflammatory, antimicrobial, and anticancer agent in preliminary studies. Researchers are exploring its interactions with biological targets and its potential as a lead compound for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique structure makes it valuable for creating polymers, dyes, and other functional materials.
Wirkmechanismus
The mechanism of action of 5-acetyl-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate biological pathways by inhibiting or activating these targets, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,6-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
- 5-ethyl-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone
- 5-benzoyl-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone
Uniqueness
Compared to similar compounds, 5-acetyl-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone is unique due to the presence of the acetyl group at the 5-position
Eigenschaften
IUPAC Name |
5-acetyl-4,6-diphenyl-3,4-dihydro-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12(21)15-16(13-8-4-2-5-9-13)19-18(22)20-17(15)14-10-6-3-7-11-14/h2-11,16H,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSVKQLEVIAXCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198791 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


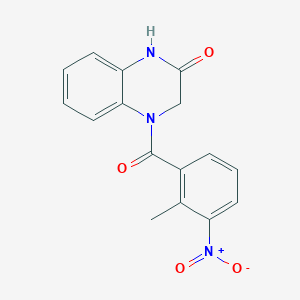
![3-methyl-8-{[3-(4-morpholinyl)propyl]amino}-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4242992.png)
![N-({1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide](/img/structure/B4243001.png)
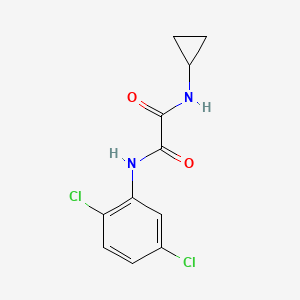
![2-[2-Methoxy-4-[(2-phenylethylamino)methyl]phenoxy]-1-phenylethanol;hydrochloride](/img/structure/B4243019.png)
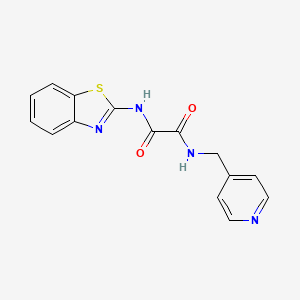
![Ethyl 4-[2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]acetyl]piperazine-1-carboxylate](/img/structure/B4243031.png)
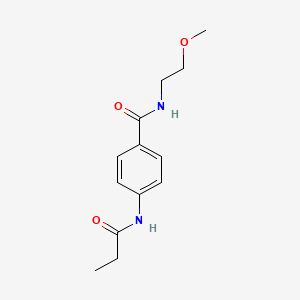
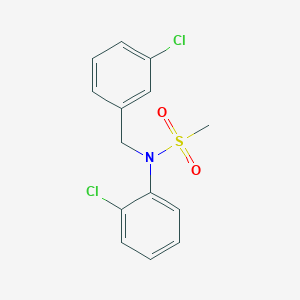
![1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B4243048.png)
![N~1~-(4-Ethylphenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B4243049.png)
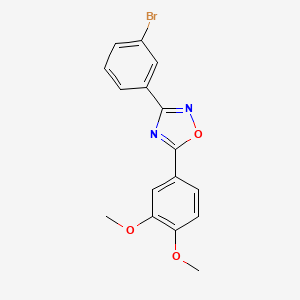
![1-(2-Fluorophenyl)-3-[(4-methoxyphenyl)methyl]urea](/img/structure/B4243067.png)
